

validating the selectivity of MC4033 for KAT8 over other KATs

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Compound of Interest

Compound Name: MC4033

Cat. No.: B13910147

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MC4033: A Selective KAT8 Inhibitor for Epigenetic Research

A detailed comparison of the in-vitro efficacy and selectivity of **MC4033**, a potent inhibitor of lysine acetyltransferase 8 (KAT8), against other human KAT enzymes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the selectivity profile of **MC4033**. The data presented herein demonstrates the compound's potent and selective inhibition of KAT8, making it a valuable tool for studying the role of this enzyme in health and disease.

Selectivity Profile of MC4033

MC4033, also known as compound 19, has been demonstrated to be a potent inhibitor of KAT8 with an IC₅₀ value of 12.1 μ M.^{[1][2]} Extensive in-vitro screening has revealed its high selectivity for KAT8 over a panel of other human lysine acetyltransferases (KATs). The compound showed no significant inhibition against KAT2A, KAT2B, KAT3B, KAT5, KAT6A, KAT6B, and KAT7, even at concentrations up to 200 μ M.^{[1][2]} This high degree of selectivity makes **MC4033** a superior chemical probe for elucidating the specific functions of KAT8.

Target Enzyme	IC50 (μM)	Percent Inhibition at 200 μM
KAT8	12.1	-
KAT2A	No Inhibition	-
KAT2B	No Inhibition	-
KAT3B	No Inhibition	-
KAT5	-	Minimal
KAT6A	-	Minimal
KAT6B	-	Minimal
KAT7	-	Minimal

Experimental Protocols

The inhibitory activity of **MC4033** against various KATs was determined using established in-vitro enzyme inhibition assays. A summary of the general protocol is provided below.

Radioactive KAT Inhibition Assay (for KAT8, KAT2B, and KAT3B):

This assay quantifies the transfer of a radiolabeled acetyl group from [3H]Acetyl-CoA to a histone peptide substrate.

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the respective KAT enzyme, a biotinylated histone H4 peptide substrate, and [3H]Acetyl-CoA in an assay buffer.
- **Inhibitor Addition:** **MC4033**, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO control is run in parallel.
- **Incubation:** The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.
- **Reaction Termination:** The reaction is stopped by the addition of an equal volume of 10% acetic acid.

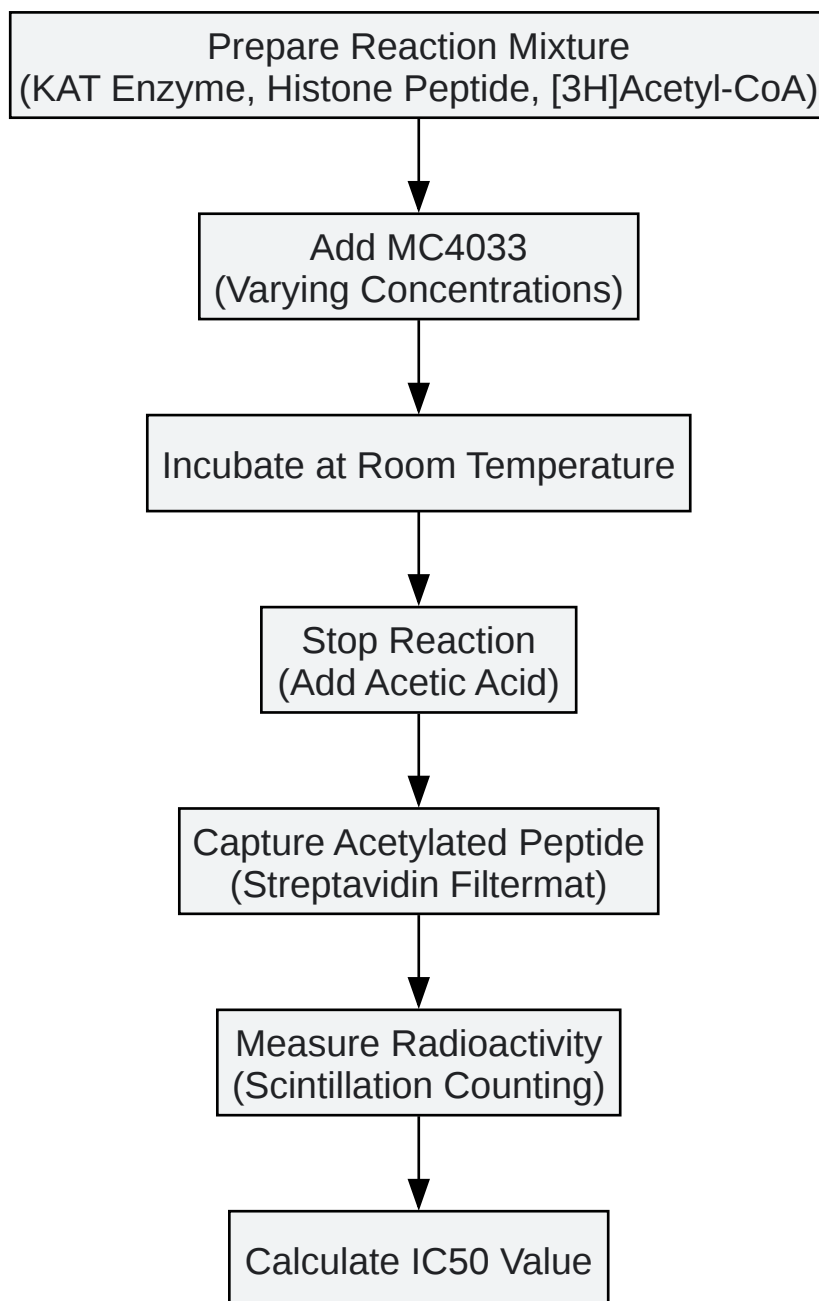
- **Capture of Acetylated Peptide:** The biotinylated and acetylated peptide is captured on a streptavidin-coated filtermat.
- **Scintillation Counting:** The amount of incorporated radioactivity is measured using a liquid scintillation counter.
- **IC50 Determination:** The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HotSpot™ Kinase Assay (for KAT2A, KAT5, KAT6A, KAT6B, and KAT7):

For other KATs, a radiometric assay platform, such as the HotSpot™ assay, is utilized according to the manufacturer's protocol. This method also relies on the quantification of radiolabeled acetyl group transfer to a substrate.

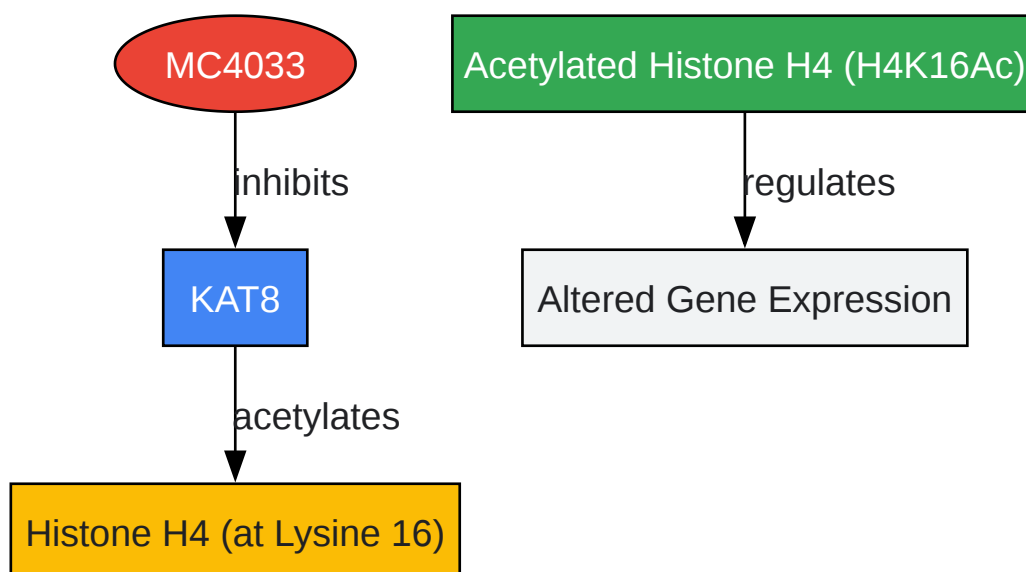
Visualizing Experimental Workflow and Biological Pathway

To further clarify the experimental process and the biological context of KAT8 inhibition, the following diagrams are provided.



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Caption: Workflow for determining the IC₅₀ of **MC4033** using a radioactive KAT inhibition assay.



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Caption: Simplified signaling pathway illustrating the inhibitory action of **MC4033** on KAT8-mediated histone acetylation.

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References

- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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